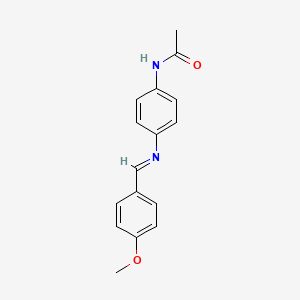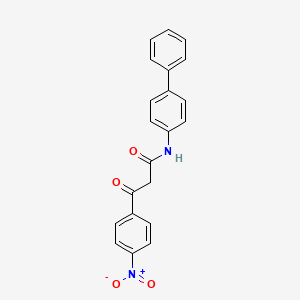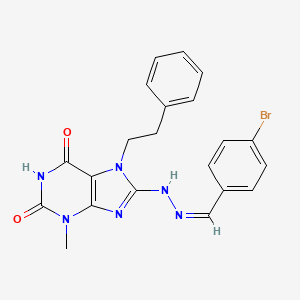![molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the Schiff base compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol include other Schiff bases with different substituents on the aromatic rings. For example:
5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)-phenol: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
2-({(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with a hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3 |
InChI Key |
LDFZKNFMVSCVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)


![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)



![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

